N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a 3-methyl-4-oxo-dihydrophthalazine core and a cyclohexenylethyl carboxamide substituent. The 3-methyl-4-oxo group enhances metabolic stability, while the cyclohexenylethyl substituent may improve lipophilicity and target binding.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-21-18(23)15-10-6-5-9-14(15)16(20-21)17(22)19-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,19,22) |
InChI Key |
ZQUZEUIJIPXEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with phthalic anhydride to form the phthalazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could lead to a more saturated derivative.
Scientific Research Applications
N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazotetrazine Carboxylates and Carboxamides
Compounds with imidazotetrazine cores, such as IIIg (carboxylate) and IVa (carboxamide), exhibit potent antitumor activity. Key findings include:
- Core Structure : The imidazotetrazine system (vs. phthalazine) is a bicyclic heterocycle with inherent alkylating properties, enabling DNA cross-linking .
- Substituent Effects :
- Carboxylate esters (e.g., IIIg) demonstrated superior activity against leukemia HL-60 cells compared to carboxamides, likely due to enhanced cellular uptake .
- Carboxamide IVa showed broad-spectrum potency, reducing survival rates of solid tumor cells to <10% at 40 µg/mL, outperforming temozolomide .
- Solubility : Esters exhibited higher water solubility than amides, a critical factor for bioavailability .
Table 1 : Activity and Properties of Imidazotetrazine Derivatives
| Compound | Core | Substituent | Activity (HL-60) | Solubility | Reference |
|---|---|---|---|---|---|
| IIIg | Imidazotetrazine | [2-(4-Methylpiperazine)-ethyl] carboxylate | High | High | |
| IVa | Imidazotetrazine | Carboxamide | Broad-spectrum | Moderate |
Phthalazinone Derivatives
Compound 13 from shares the 3-methyl-4-oxo-phthalazinone core with the target compound but features a triazole-thioacetamide side chain. Key differences:
- Core: Phthalazinone (vs. phthalazine) introduces a ketone group, altering electronic properties and hydrogen-bonding capacity .
- Substituents : The triazole-thio group in Compound 13 may enhance metal-binding affinity, whereas the cyclohexenylethyl carboxamide in the target compound could improve membrane permeability .
Cyclohexenylethyl-Containing Compounds
HI-347 () incorporates a cyclohexenylethyl group in a thiourea scaffold but showed low HIV reverse transcriptase inhibition (Ki = 63 µM). This highlights:
- Role of Functional Groups : The carboxamide linkage in the target compound (vs. thiourea in HI-347) may reduce toxicity and improve target specificity .
- Therapeutic Scope : Cyclohexenylethyl groups are versatile but require context-specific optimization; their efficacy in oncology vs. antiviral applications remains distinct .
Quinazoline Derivatives
Quinazoline-2,4-diones () share a fused bicyclic structure with phthalazines but differ in nitrogen positioning. Key contrasts:
- Core Reactivity : Quinazolines are more electrophilic, facilitating nucleophilic attack, whereas phthalazines may prioritize intercalation or enzyme inhibition .
- Synthetic Routes: Quinazoline derivatives utilize chemoselective reactions with amino acid esters, whereas phthalazine analogs often employ acyl chloride intermediates .
Data Tables
Table 2 : Structural and Functional Comparison of Analogs
Biological Activity
Chemical Structure and Properties
The molecular structure of N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be described as follows:
- Molecular Formula: C_{15}H_{19}N_{3}O_{2}
- Molecular Weight: 273.33 g/mol
The compound features a phthalazine core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Antitumor Activity
Recent studies have demonstrated that the compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Analysis
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
These results indicate that the compound has a potent inhibitory effect on tumor cell growth.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has also shown promising anti-inflammatory properties. It was evaluated in a model of acute inflammation induced by carrageenan in rats.
Experimental Results
The anti-inflammatory activity was assessed by measuring paw edema:
| Treatment Group | Paw Edema (mm) | Percentage Inhibition (%) |
|---|---|---|
| Control | 8.5 | - |
| Low Dose (10 mg/kg) | 5.0 | 41.2 |
| High Dose (50 mg/kg) | 3.0 | 64.7 |
The data suggests that higher doses significantly reduce inflammation, supporting its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:
- Inhibition of NF-kB Pathway: The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response and inflammation.
- Modulation of Apoptotic Pathways: It activates caspases leading to programmed cell death in tumor cells.
- Cell Cycle Regulation: The compound interferes with the cell cycle checkpoints, particularly at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
